

# The Discovery and Natural Provenance of Azelaic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Azelaic Acid

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## Abstract

**Azelaic acid**, a dicarboxylic acid of significant interest in dermatology and drug development, boasts a fascinating history of discovery rooted in the study of skin microflora. This technical guide provides an in-depth exploration of the origins of **azelaic acid**, detailing its initial identification and the key researchers involved. Furthermore, it delineates its primary natural sources, including commercially important grains and the commensal yeast *Malassezia furfur*. This document furnishes quantitative data on the concentration of **azelaic acid** in these sources, presents detailed experimental protocols for its extraction and analysis, and illustrates key signaling pathways influenced by this multifaceted molecule.

## Discovery of Azelaic Acid

The discovery of **azelaic acid** is credited to the pioneering work of Marcella Nazzaro-Porro and Siro Passi at the San Gallicano Dermatological Institute in Rome. Their investigation, initially focused on the skin lipid environment and the pathogenesis of pityriasis versicolor, a common superficial fungal infection, led to a serendipitous finding. They observed that the yeast responsible for this condition, then known as *Pityrosporum ovale* (now classified as *Malassezia furfur*), was capable of producing dicarboxylic acids, including **azelaic acid**, when cultured in the presence of certain unsaturated fatty acids. This discovery opened the door to understanding the biological activities of **azelaic acid** and its subsequent development as a therapeutic agent.

## Natural Sources of Azelaic Acid

**Azelaic acid** is a naturally occurring compound found in both the plant and microbial kingdoms. Its presence in common grains and its production by a commensal skin yeast underscore its biocompatibility and relevance in biological systems.

### Cereal Grains

**Azelaic acid** is present in several staple cereal grains, including wheat (*Triticum* spp.), rye (*Secale cereale*), and barley (*Hordeum vulgare*)[1][2][3][4]. The concentration of **azelaic acid** in these grains can vary depending on the specific cultivar, growing conditions, and the part of the grain analyzed.

### Microbial Synthesis by *Malassezia furfur*

The yeast *Malassezia furfur*, a lipophilic microorganism that is a normal inhabitant of human skin, is a significant natural source of **azelaic acid**[1][5][6][7]. This yeast possesses the enzymatic machinery to oxidize unsaturated fatty acids, such as oleic acid found in sebum, to produce a range of dicarboxylic acids, with **azelaic acid** being a prominent product[1].

## Quantitative Analysis of Azelaic Acid in Natural Sources

The concentration of **azelaic acid** in its natural sources is a critical parameter for researchers and drug development professionals. The following table summarizes the available quantitative data.

Natural Source	Sample Type	Concentration of Azelaic Acid	Reference
Wheat (Triticum durum)	Whole Grain (Naviglio® Extract)	0.013% w/v	[4]
Wheat (Triticum durum)	Whole Grain Flour (Aqueous Extract)	Below Limit of Quantification	[4]
Rye (Secale cereale)	Grain	Data not available in the reviewed literature.	
Barley (Hordeum vulgare)	Grain	Data not available in the reviewed literature.	
Malassezia furfur	Culture Supernatant	Dependent on culture conditions and substrate.	[1]

## Experimental Protocols

### Extraction and Quantification of Azelaic Acid from Wheat Grain

This protocol is adapted from the methodology described by Spaggiari et al. (2023)[4].

#### 4.1.1. Extraction

- **Sample Preparation:** Mill whole wheat grains into a fine powder.
- **Solvent Extraction:** Suspend 10 g of wheat powder in 100 mL of a 70:30 (v/v) ethanol-water solution.
- **Maceration:** Stir the suspension at room temperature for 24 hours.
- **Filtration:** Filter the mixture through Whatman No. 1 filter paper to separate the solid residue.

- Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
- Sample for Analysis: Dissolve a known weight of the crude extract in the mobile phase for HPLC-MS analysis.

#### 4.1.2. Quantification by HPLC-MS

- Chromatographic System: A high-performance liquid chromatograph coupled with a mass spectrometer (HPLC-MS).
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
- Flow Rate: 0.5 mL/min.
- Injection Volume: 10  $\mu$ L.
- Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
- Quantification: Monitor the specific m/z transition for **azelaic acid**. Create a calibration curve using certified reference standards of **azelaic acid** to quantify the concentration in the sample extracts.

## Production and Quantification of Azelaic Acid from *Malassezia furfur*

This protocol is a generalized procedure based on the known lipid-dependent nature of *Malassezia furfur* and its ability to produce **azelaic acid** from unsaturated fatty acids[1].

#### 4.2.1. Cultivation of *Malassezia furfur*

- Culture Medium: Prepare a modified Dixon's agar or broth containing:
  - Malt extract

- Peptone
- Glucose
- Glycerol
- Tween 40 or Tween 80 (as a lipid source)
- Oleic acid (to induce **azelaic acid** production, typically at a concentration of 0.5-1% v/v)
- Inoculation: Inoculate the sterile medium with a pure culture of *Malassezia furfur*.
- Incubation: Incubate the culture at 30-32°C for 7-14 days with gentle agitation for broth cultures.

#### 4.2.2. Extraction and Quantification by GC-MS

This protocol is adapted from a general method for the analysis of dicarboxylic acids in biological samples.

- Sample Preparation: Centrifuge the broth culture to separate the yeast cells from the supernatant. The supernatant will contain the secreted **azelaic acid**.
- Extraction:
  - Acidify the supernatant to pH 2 with HCl.
  - Perform a liquid-liquid extraction with a non-polar solvent such as diethyl ether or ethyl acetate.
  - Pool the organic phases and dry over anhydrous sodium sulfate.
  - Evaporate the solvent to obtain the crude extract.
- Derivatization:
  - To increase volatility for GC analysis, derivatize the **azelaic acid** by converting it to its methyl ester. This can be achieved by reacting the extract with a methylating agent like BF<sub>3</sub>-methanol.

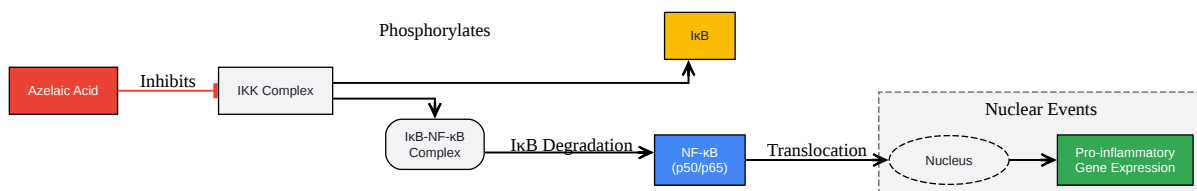
- GC-MS Analysis:
  - Gas Chromatograph: A gas chromatograph equipped with a mass selective detector.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  - Carrier Gas: Helium.
  - Temperature Program: An appropriate temperature gradient to separate the derivatized fatty acids.
  - Mass Spectrometry: Electron ionization (EI) with scanning of a suitable mass range.
  - Quantification: Identify the dimethyl azelate peak based on its retention time and mass spectrum compared to a derivatized **azelaic acid** standard. Quantify using an internal standard method.

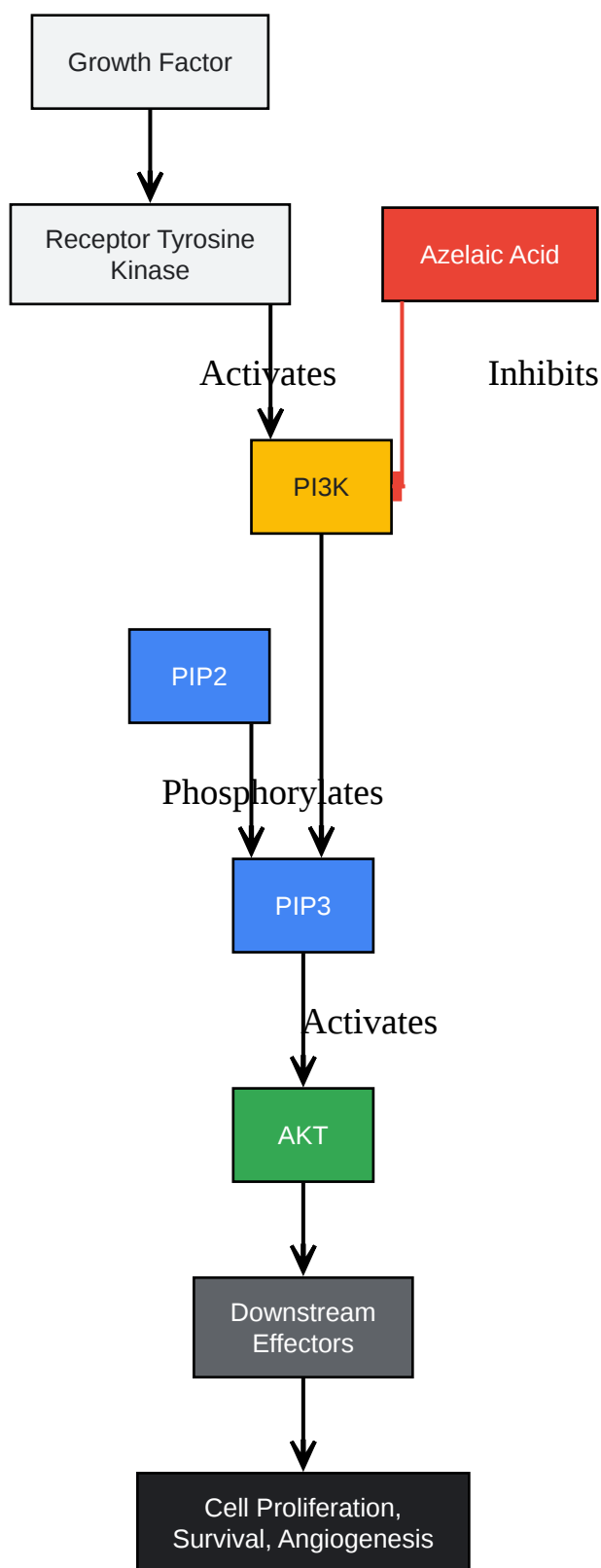
## Signaling Pathways Modulated by Azelaic Acid

**Azelaic acid** exerts its biological effects through the modulation of several key cellular signaling pathways.

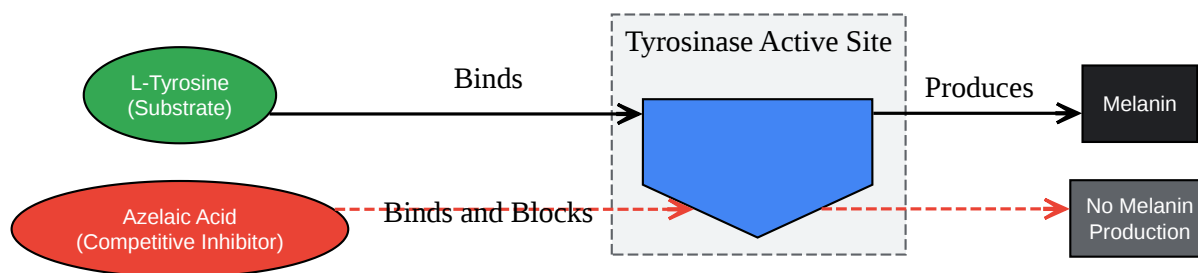
### Inhibition of the NF- $\kappa$ B Signaling Pathway

**Azelaic acid** has been shown to interfere with the pro-inflammatory NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can inhibit the phosphorylation of I $\kappa$ B (inhibitor of kappa B), which prevents the translocation of the active NF- $\kappa$ B dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes[5][8].









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